molecular formula C12H13ClFNO2 B1422548 2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one CAS No. 1184681-93-3

2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one

Cat. No. B1422548
M. Wt: 257.69 g/mol
InChI Key: WYWAGVSOZFMDHC-UHFFFAOYSA-N
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Description

“2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one” is a chemical compound with the molecular formula C12H13ClFNO2 . It has a molecular weight of 257.69 .


Molecular Structure Analysis

The InChI code for “2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one” is 1S/C12H13ClFNO2/c13-7-12(16)15-5-6-17-11(8-15)9-1-3-10(14)4-2-9/h1-4,11H,5-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

1. Synthesis of S-(phenacyl)glutathiones and 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone

  • Application Summary: This compound is used as a reagent in the synthesis of S-(phenacyl)glutathiones and 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone . These are complex organic compounds that may have potential applications in various fields, including medicinal chemistry.
  • Results or Outcomes: The search results did not provide specific outcomes or quantitative data related to this application .

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

2-chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-7-12(16)15-5-6-17-11(8-15)9-1-3-10(14)4-2-9/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWAGVSOZFMDHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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